2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide synthesis pathway
2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide
Abstract
This technical guide provides a comprehensive, in-depth overview of a reliable and reproducible synthesis pathway for 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide. This molecule incorporates two key pharmacophores: the isobutyryl hydrazide moiety and the 5-nitropyridine core. Derivatives of nitropyridine have demonstrated significant potential in medicinal chemistry, including antimicrobial and anticancer applications.[1][2] Similarly, hydrazide and hydrazone structures are foundational in the development of various therapeutic agents.[3][4] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed narrative on the synthetic strategy, experimental protocols, and the underlying chemical principles. The synthesis is presented as a three-stage process, commencing with the preparation of two key precursors, Isobutyric Hydrazide and 2-Chloro-5-nitropyridine, followed by their final condensation. Each step is supported by established chemical literature to ensure scientific integrity and trustworthiness.
Introduction: The Scientific Rationale
The convergence of hydrazide and nitropyridine scaffolds into a single molecular entity presents a compelling strategy for drug discovery. The pyridine ring is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[5] The addition of a nitro group, a potent electron-withdrawing group, not only modulates the electronic character of the ring but is also hypothesized to play a direct role in interacting with biological targets, including those crucial for microbial and cancer cell proliferation.[1]
The hydrazide functional group is a versatile synthon, serving as a precursor for a wide range of heterocyclic compounds and as a key structural element in many biologically active molecules.[6][7] The synthesis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide is therefore a process of significant interest, providing a platform for the exploration of new chemical entities with potential therapeutic value. This guide elucidates a logical and efficient pathway for its construction.
Overall Synthetic Pathway
The synthesis is logically divided into three primary stages: the preparation of the nucleophilic hydrazide component, the synthesis of the electrophilic pyridine component, and the final nucleophilic aromatic substitution (SNAr) to yield the target compound.
Caption: Overall three-stage synthetic workflow.
Part 1: Synthesis of Precursor I: Isobutyric Hydrazide
Isobutyric hydrazide serves as the nucleophilic component in the final reaction. It is efficiently prepared from isobutyric acid via a two-step process involving esterification followed by hydrazinolysis.
Step 1.1: Esterification of Isobutyric Acid
The initial step is a classic Fischer esterification. Isobutyric acid is reacted with absolute ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to produce ethyl isobutyrate. The reaction is driven to completion by using an excess of ethanol and by refluxing the mixture.
Protocol 1: Synthesis of Ethyl Isobutyrate
-
To a round-bottom flask, add isobutyric acid (0.025 mol) and absolute ethanol (30 mL).
-
While cooling the flask in an ice bath, slowly add concentrated sulfuric acid (5 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for six hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and neutralize it with a dilute 20% sodium bicarbonate solution.
-
Extract the product with diethyl ether. Dry the organic layer over anhydrous calcium chloride and remove the solvent by rotary evaporation to yield ethyl isobutyrate as a liquid.[8]
Step 1.2: Hydrazinolysis of Ethyl Isobutyrate
The conversion of the ester to the corresponding hydrazide is achieved through reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically performed in an alcoholic solvent.
Protocol 2: Synthesis of Isobutyric Hydrazide (I)
-
In a round-bottom flask, combine ethyl isobutyrate (0.01 mol) and hydrazine hydrate (0.05 mol) in absolute ethanol (30 mL).
-
Reflux the mixture for six hours, monitoring the reaction by TLC (solvent system: ethanol/petroleum ether, 3:7 v/v).[8]
-
Upon completion, evaporate the solvent under reduced pressure.
-
Extract the resulting product with methylene chloride to obtain isobutyric hydrazide.[8] The product is often a liquid or a low-melting solid.
| Parameter | Value | Reference |
| Starting Material | Ethyl Isobutyrate | [8] |
| Reagent | Hydrazine Hydrate | [8] |
| Solvent | Absolute Ethanol | [8] |
| Reaction Time | 6 hours | [8] |
| Temperature | Reflux | [8] |
| Typical Yield | ~88% | [8] |
Part 2: Synthesis of Precursor II: 2-Chloro-5-nitropyridine
2-Chloro-5-nitropyridine is a critical intermediate that acts as the electrophile in the final SNAr reaction.[9] While several synthetic routes exist, a reliable and high-yielding method involves the chlorination of 2-hydroxy-5-nitropyridine. This precursor can be synthesized from various starting materials, such as 2-aminopyridine, through nitration and diazotization-hydrolysis reactions.[9][10]
Causality in Reagent Selection
The chlorination of a hydroxypyridine is effectively achieved using strong chlorinating agents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[11][12] The combination of these reagents is particularly effective; PCl₅ initiates the reaction by forming a chlorophosphate ester intermediate, which is then readily converted to the chloro-derivative by POCl₃, which also serves as the solvent.
Caption: Chlorination of 2-hydroxy-5-nitropyridine.
Protocol 3: Synthesis of 2-Chloro-5-nitropyridine (II)
-
In a four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge phosphorus oxychloride (380 g), 2-hydroxy-5-nitropyridine (50.0 g, 0.36 mol), and phosphorus pentachloride (110.1 g, 0.54 mol).[11]
-
Heat the mixture with stirring to 60 °C and maintain for 16 hours (alternatively, 100-105 °C for 5 hours can be used).[11][12]
-
After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Carefully pour the residue into 300 g of ice water with vigorous stirring.
-
Extract the aqueous mixture three times with ethyl acetate (80 g each).
-
Combine the organic phases, wash with a saturated saline solution (50 g), and dry over anhydrous sodium sulfate (10 g).[11]
-
Remove the ethyl acetate by rotary evaporation to obtain 2-chloro-5-nitropyridine as a yellow, needle-shaped solid.[11]
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxy-5-nitropyridine | [11] |
| Reagents | POCl₃, PCl₅ | [11] |
| Temperature | 60-105 °C | [11][12] |
| Reaction Time | 5-16 hours | [11][12] |
| Typical Yield | 89-95% | [11][12] |
| Purity (LC) | >99% | [11] |
Part 3: Final Synthesis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide (III)
The final step is a nucleophilic aromatic substitution (SNAr) reaction. The terminal nitrogen atom of isobutyric hydrazide (I) acts as a potent nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring. The highly electron-withdrawing nitro group at the 5-position is crucial for activating the ring towards this type of substitution, stabilizing the negative charge in the Meisenheimer intermediate. The chlorine atom, a good leaving group, is subsequently displaced.
Caption: Final SNAr condensation reaction.
Protocol 4: Synthesis of 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide (III) This protocol is based on analogous SNAr reactions with 2-chloro-5-nitropyridine.[13]
-
Dissolve 2-chloro-5-nitropyridine (II) (0.1 mol) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) (200 mL) in a round-bottom flask.
-
Add isobutyric hydrazide (I) (0.11 mol, 1.1 equivalents) to the solution.
-
Add a non-nucleophilic base, such as triethylamine (0.12 mol) or potassium carbonate, to act as an HCl scavenger.
-
Heat the reaction mixture to reflux (or a temperature of 80-100 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration.
-
If no solid forms, pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide.
Characterization The final product should be characterized using standard analytical techniques:
-
FT-IR: Look for characteristic N-H stretching bands (around 3300 cm⁻¹), C=O stretching (amide, ~1680 cm⁻¹), and N-O stretching for the nitro group (~1520 and 1350 cm⁻¹).
-
¹H-NMR: Confirm the presence of the isobutyryl group (doublet and septet) and the three distinct protons on the nitropyridine ring.
-
Mass Spectrometry: Verify the molecular weight of the final compound.
Safety Precautions
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅): Are highly corrosive and react violently with water, releasing HCl gas. All manipulations must be carried out under anhydrous conditions in a fume hood.
-
Concentrated Sulfuric Acid: Is extremely corrosive. Add slowly and with cooling to prevent splashing.
-
Organic Solvents: Are flammable. Avoid open flames and ensure adequate ventilation.
Conclusion
This guide details a robust and well-documented three-stage synthesis for 2-methyl-N'-(5-nitropyridin-2-yl)propanehydrazide. By breaking down the process into the preparation of two key intermediates followed by a final SNAr condensation, this pathway offers a clear and manageable approach for laboratory synthesis. The causality behind reagent choice and reaction conditions has been explained to provide a deeper understanding for the practicing scientist. Adherence to the described protocols and safety precautions will enable the successful and safe synthesis of this valuable compound for further research and development.
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